O-Benzyl-3,5-diiodo-L-tyrosine
Overview
Description
O-Benzyl-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of benzyl and diiodo groups attached to the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by benzylation The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce non-iodinated tyrosine derivatives. Substitution reactions can result in various functionalized tyrosine compounds.
Scientific Research Applications
O-Benzyl-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Benzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with amino acid transporters or enzymes involved in thyroid hormone synthesis, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-tyrosine: A closely related compound that lacks the benzyl group.
O-Benzyl-L-tyrosine: Similar to O-Benzyl-3,5-diiodo-L-tyrosine but without the iodine atoms.
L-Tyrosine: The parent amino acid from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both benzyl and diiodo groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-diiodo-4-phenylmethoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBIOIFTGGTKPS-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70816796 | |
Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61505-37-1 | |
Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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